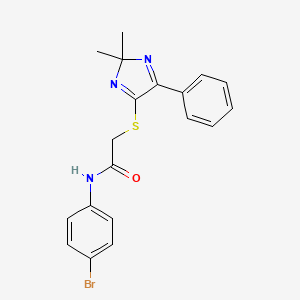

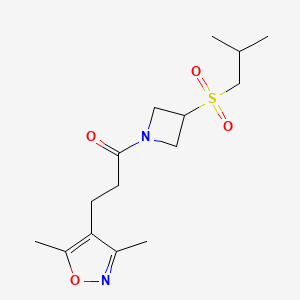

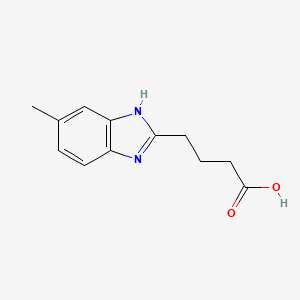

![molecular formula C14H14N4O4 B3013228 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105222-10-3](/img/structure/B3013228.png)

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized for their potential use as inhibitors of various enzymes and receptors, and they can be structurally modified to enhance their activity and selectivity.

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate under mild conditions. For example, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates . This method could potentially be applied to the synthesis of the compound , using appropriate starting materials such as a benzo[d][1,3]dioxol-5-yl amine and a 2-(6-oxopyridazin-1(6H)-yl)ethyl isocyanate.

Molecular Structure Analysis

The molecular structure of urea derivatives can be confirmed using various spectroscopic techniques, including NMR and single-crystal X-ray diffraction. For instance, the structure of N-(pyridin-2-yl),N'-substituted ureas was confirmed using single-crystal X-ray diffraction, which is in line with solution studies of self-association of ureas . Similarly, the structure of the compound "this compound" could be elucidated using these techniques.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including hydrogen bonding interactions. The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules was studied using NMR spectroscopy and quantum chemical calculations, revealing the importance of intramolecular hydrogen bonding in complex formation . Additionally, the thermolysis of urea derivatives can lead to cyclization reactions, as seen in the conversion of 6-(benzylidenehydrazino)uracils to pyrazolo[3,4-d]pyrimidines . These reactions could be relevant to the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be studied using a combination of experimental and computational methods. For example, the structural, geometric, spectroscopic, and electronic properties of 1-(benzyloxy)urea were investigated using FT-IR, Raman, NMR spectroscopies, and DFT calculations . These methods can provide insights into the vibrational frequencies, NMR chemical shifts, and electronic transitions of the compound "this compound", which are crucial for understanding its behavior in different environments and potential biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

The synthesis of complex urea derivatives has been a subject of interest due to their potential in various chemical and pharmacological fields. For instance, the synthesis of urea derivatives through reactions involving ethyl chloroformate and ethyl acetoacetate showcases the versatility of urea in forming compounds with potential antioxidant and antimicrobial activities. This process illustrates the foundational chemistry that could be relevant to the synthesis of "1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea" and similar compounds (George et al., 2010).

Antimicrobial and Anticancer Activities

Research on urea derivatives has also explored their antimicrobial and anticancer potentials. A study on the synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, which involves urea derivatives, highlighted their antibacterial and antitumor activities. This suggests the broader applicability of urea derivatives in developing novel therapeutic agents with antimicrobial and anticancer properties (Elewa et al., 2021).

Pharmacological Evaluation

Another important aspect of urea derivatives is their pharmacological evaluation. For example, the synthesis and testing of novel benzenesulfonyl-urea derivatives have shown significant blood sugar lowering activity, indicating their potential as lead compounds for new antidiabetic drugs. This pharmacological application points towards the possibility of "this compound" and similar molecules playing a role in the development of new treatments for diabetes and other metabolic disorders (Ahmad et al., 2009).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c19-13-2-1-5-16-18(13)7-6-15-14(20)17-10-3-4-11-12(8-10)22-9-21-11/h1-5,8H,6-7,9H2,(H2,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKMTCCGLXSJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

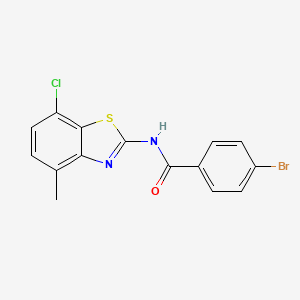

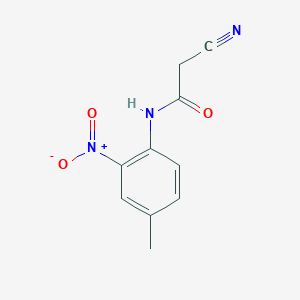

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

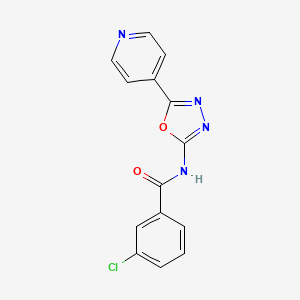

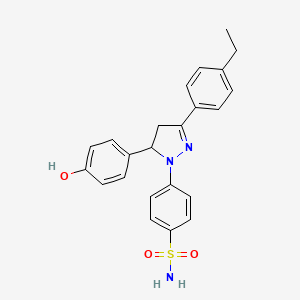

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

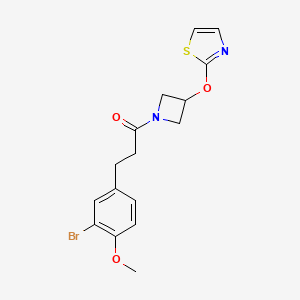

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

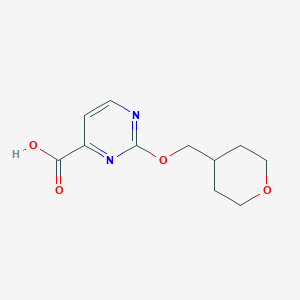

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)